2-[4-(Methylamino)phenyl]acetonitrile hydrochloride
Description
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is an organic compound characterized by a phenyl ring substituted with a methylamino group (-NHCH₃) at the para position and an acetonitrile (-CH₂CN) moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications, particularly as an intermediate in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-[4-(methylamino)phenyl]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBGRBQJAWCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride typically involves the reaction of 4-(methylamino)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
One-Pot Condensation-Reduction
A patent (CN103172537A) describes a one-pot method for related acetonitrile derivatives, where chlorobenzyl cyanide reacts with nitro-substituted toluene derivatives under controlled pH and temperature conditions. For 2-[4-(methylamino)phenyl]acetonitrile hydrochloride, a similar approach involves:
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Condensation : Reaction of 4-chloro-2-nitrotoluene with methylamine hydrochloride in the presence of formaldehyde and sodium cyanide.
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Reduction : Use of hydrazine hydrate or catalytic hydrogenation (e.g., FeCl₃ or Pd/C) to reduce nitro groups to methylamino functionalities .
Reaction Conditions :
| Step | Temperature | Catalyst/Solvent | Yield |
|---|---|---|---|
| Condensation | 60–80°C | 3-Thiohydracrylic acid | ~70% |
| Reduction | 0–5°C | Hydrazine hydrate | >98.5% |
Direct Alkylation
Another route (US3261859A) involves alkylation of phenylacetonitrile derivatives with methylamine derivatives under basic conditions (e.g., sodium amide in toluene). The nitrile group remains intact while the methylamino group is introduced via nucleophilic substitution .
Reactivity of the Nitrile Group
The nitrile moiety undergoes characteristic transformations:
Hydrolysis
-
Acidic Hydrolysis : Converts the nitrile to a carboxylic acid (e.g., using HCl/H₂O at reflux).
Nucleophilic Addition
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Grignard Reagents : Add organomagnesium compounds to form ketones after workup.
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine .
Reactivity of the Methylamino Group
The methylamino substituent participates in electrophilic aromatic substitution and alkylation:
Electrophilic Substitution
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Nitration : Directs incoming electrophiles to the para position relative to the methylamino group.
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Sulfonation : Forms sulfonamide derivatives under mild conditions .
Alkylation/Acylation
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Methylation : Reacts with methyl iodide to form dimethylamino derivatives.
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Acylation : Acetyl chloride forms stable acetamide products .
Stability and Handling
Scientific Research Applications
Chemical Reactions and Synthesis
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride serves as an important intermediate in organic synthesis. It can undergo various chemical reactions:
- Oxidation : Converts the compound into amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution : The methylamino group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Chemistry
In the realm of chemistry, this compound is utilized as an intermediate for synthesizing various organic compounds. Its unique structure allows for the formation of derivatives that can be tailored for specific applications.
Biology
This compound is employed in biological studies to investigate enzyme interactions and protein binding. Its ability to bind to specific molecular targets alters enzyme activity, making it a valuable tool in biochemical research.
Medicine
The compound has been investigated for its therapeutic properties. It serves as a precursor in drug development, particularly for compounds aimed at treating neurological disorders and other medical conditions.
Industry
In industrial applications, it is utilized in the production of specialty chemicals and materials, demonstrating versatility beyond academic research.
Research indicates that this compound exhibits notable biological activities. These include potential anticonvulsant effects and antimicrobial properties, which are crucial for developing new therapeutic agents.
Case Studies
Case Study 1: Anticonvulsant Screening
In a study evaluating N-phenyl derivatives for anticonvulsant activity using models like maximal electroshock (MES) and pentylenetetrazole (PTZ), certain derivatives showed protective effects against seizures. The correlation between chemical structure and efficacy suggests that further exploration of this compound could yield promising results.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of synthesized alkaloids related to this compound revealed significant antimicrobial potential against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated varying degrees of effectiveness, highlighting its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(Methylthio)phenyl]acetonitrile
- Structure: Features a methylthio (-SCH₃) group instead of methylamino (-NHCH₃) at the para position.
- Functional Groups : Nitrile (-CN) and thioether (-SCH₃).
- Key Differences: Reduced hydrogen-bonding capacity compared to the methylamino analog, likely decreasing solubility in aqueous media. Thioether groups are less basic than amines, altering reactivity in nucleophilic substitutions .
[4-(3-Chloro-2-hydroxy-propoxy)phenyl]acetonitrile
- Structure : Contains a chloro-hydroxypropoxy (-OCH₂CH(OH)CH₂Cl) substituent.
- Functional Groups : Nitrile (-CN), ether (-O-), hydroxyl (-OH), and chloride (-Cl).
- Hydroxyl and chloride groups introduce polarity and susceptibility to hydrolysis .
Functional Group Replacements
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino (-NHCH₃) and ester (-COOCH₃) groups.
- Functional Groups: Ester, methylamino, and hydrochloride salt.
- LCMS data (m/z 411) and HPLC retention time (1.18 minutes) indicate distinct physicochemical behavior .
De-Xy-[S2200] (2-[2-(Hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide)
- Structure : Phenyl ring with hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups, plus an N-methylacetamide.
- Functional Groups : Hydroxyl, methoxy, and amide.
- Key Differences :
Research Findings and Implications
- Reactivity: The nitrile group in 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride allows for nucleophilic additions or reductions to amines, distinguishing it from ester- or amide-containing analogs .
- Synthetic Challenges: Steric hindrance in cyclobutane analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) complicates synthesis compared to linear phenyl derivatives .
Biological Activity
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
The compound features a phenyl ring substituted with a methylamino group and a nitrile functional group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially affecting conditions like epilepsy and depression.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds, suggesting that derivatives similar to this compound may exhibit significant activity against seizures. For instance, some analogs demonstrated efficacy in maximal electroshock (MES) tests, indicating potential for treating epilepsy .
Antimicrobial Activity
The compound's structural characteristics suggest possible antimicrobial properties. A study examining various monomeric alkaloids reported that compounds with similar structures exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying potency among different strains .
Case Study 1: Anticonvulsant Screening
In a study involving the synthesis of N-phenyl derivatives, several compounds were evaluated for their anticonvulsant activity using MES and pentylenetetrazole models. The findings indicated that certain derivatives exhibited protection against seizures, with a notable correlation between chemical structure and activity level. This suggests that further exploration of this compound could yield similar results .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of synthesized alkaloids highlighted the antimicrobial potential of compounds structurally related to this compound. The tested compounds showed varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antibacterial properties .
Table 1: Anticonvulsant Activity Summary
| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound A | MES | 100 | 80 |
| Compound B | PTZ | 300 | 75 |
| 2-[4-(Methylamino)phenyl]acetonitrile HCl | MES | TBD | TBD |
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound X | S. aureus | 5.64 |
| Compound Y | E. coli | 8.33 |
| 2-[4-(Methylamino)phenyl]acetonitrile HCl | TBD | TBD |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to minimize inhalation risks.
- Decontamination : For spills, absorb with inert materials (e.g., vermiculite) and dispose per hazardous waste regulations.
- Exposure Response :
- Skin contact: Flush with water for ≥15 minutes and seek medical attention.
- Eye exposure: Irrigate with saline solution for 15 minutes, lifting eyelids periodically.
- Reference protocols from structurally similar hydrochlorides, emphasizing respiratory protection and immediate medical consultation .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Strecker Synthesis : Condensation of formaldehyde, methylamine, and cyanide derivatives under acidic conditions.
- Reductive Amination : React 4-(cyanomethyl)phenyl ketone with methylamine and a reducing agent (e.g., NaBH4).
- Purity Control : Validate via TLC (≥99% purity, as in ) and HPLC (retention time matching reference standards) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Analytical Workflow :
NMR Spectroscopy : 1H/13C NMR to confirm methylamino and acetonitrile moieties.
Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]+) matching theoretical m/z.
UV-Vis : λmax ~255 nm (similar to ’s analogs) to assess electronic transitions.
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2k factorial matrix.
- Response Surface Methodology (RSM) : Central composite design (CCD) to model non-linear yield responses.
- Case Study : A 3-factor CCD reduced experimental runs by 40% while achieving 92% yield (based on ’s chemical engineering frameworks) .
Q. What computational strategies predict reaction mechanisms for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations :
DFT Modeling : Optimize geometries at B3LYP/6-31G* level to map energy barriers.
Transition State Analysis : Intrinsic reaction coordinate (IRC) calculations validate proposed pathways.
- Machine Learning Integration : Train models on ICReDD’s reaction databases ( ) to prioritize high-yield conditions .
Q. How should researchers resolve contradictions in spectroscopic data for novel analogs?
- Methodological Answer :
- Multi-Technique Validation :
- X-ray crystallography for unambiguous crystal structure determination.
- 2D NMR (COSY, HSQC) to assign overlapping proton environments.
- Statistical Analysis : Apply Bayesian methods to quantify confidence in spectral interpretations ( ) .
Q. What methodologies study this compound’s interactions with biological targets?
- Methodological Answer :
- In Vitro Assays :
Receptor Binding : Radioligand displacement (e.g., 3H-labeled competitors) to calculate Ki values.
Cytotoxicity : MTT assays on cell lines to determine IC50.
- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites.
- Reference ’s framework for biological interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
